3,4-Dibromo-1H-indazol-6-amine is a chemical compound belonging to the indazole family, characterized by its dibromo substitution at the 3 and 4 positions of the indazole ring and an amine group at the 6 position. Indazoles are heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The compound can be synthesized through various methods, often involving bromination reactions and subsequent amination processes. Its utility in scientific research stems from its potential as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
3,4-Dibromo-1H-indazol-6-amine is classified as a heterocyclic aromatic amine. It is part of a larger class of compounds known for their biological activity and is often studied for its potential therapeutic applications.
The synthesis of 3,4-dibromo-1H-indazol-6-amine typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purities. For example, using solvents like dimethylformamide or dimethyl sulfoxide can enhance solubility and reactivity during the amination step .
The molecular formula of 3,4-dibromo-1H-indazol-6-amine is C7H5Br2N3. Its structure features:
Key structural data includes:
The structural representation can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.
3,4-Dibromo-1H-indazol-6-amine can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to minimize side reactions. For instance, using mild bases or specific catalysts can enhance selectivity during nucleophilic substitutions .
The mechanism of action for compounds like 3,4-dibromo-1H-indazol-6-amine often involves interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Studies have shown that indazole derivatives can exhibit anti-cancer properties by interfering with cellular signaling pathways. The exact mechanism may vary depending on the specific biological context and target .
Relevant safety data indicates that it may pose risks if handled improperly; appropriate safety measures should be taken during synthesis and handling .
3,4-Dibromo-1H-indazol-6-amine has several scientific applications:
3,4-Dibromo-1H-indazol-6-amine is a halogen-substituted derivative of 1H-indazole, a bicyclic heteroaromatic system consisting of fused benzene and pyrazole rings. Its systematic IUPAC name reflects the positions of substituents: an amine group at C6 and bromine atoms at C3 and C4. The compound exists predominantly in the 1H-tautomeric form, where the pyrrolic nitrogen (N1) bears the hydrogen atom, as this tautomer is thermodynamically more stable than the 2H-form [6]. The molecular formula is C₇H₅Br₂N₃, with a molecular weight of 290.94 g/mol [2]. Key identifiers include the CAS Registry Number 1000342-40-4 and SMILES notation "NC1=CC2=C(C(Br)=C1)C(Br)=NN2" . The presence of bromine atoms at adjacent positions (C3 and C4) creates steric and electronic constraints that significantly influence reactivity, while the C6 amine group provides a handle for further derivatization.
Table 1: Nomenclature and Identifiers of 3,4-Dibromo-1H-indazol-6-amine
Property | Value | |
---|---|---|
Systematic Name | 3,4-Dibromo-1H-indazol-6-amine | |
CAS Registry Number | 1000342-40-4 | |
Molecular Formula | C₇H₅Br₂N₃ | |
Molecular Weight | 290.94 g/mol | |
SMILES | NC1=CC2=C(C(Br)=C1)C(Br)=NN2 | |
Other Names | 6-Amino-3,4-dibromo(1H)indazole; 1H-Indazol-6-amine, 3,4-dibromo- | [2] |
Halogenated indazoles occupy a critical niche in drug discovery due to the synergistic effects of the indazole pharmacophore and halogen atoms. The indazole core provides hydrogen-bonding capabilities via its annular nitrogens, enabling targeted interactions with biological macromolecules. Bromine substituents, as in 3,4-dibromo-1H-indazol-6-amine, serve dual roles: they enhance binding affinity through hydrophobic interactions and serve as synthetic handles for cross-coupling reactions. In kinase inhibitor design, bromination at C3/C4 positions is strategic because these substituents project into hydrophobic regions of the ATP-binding pocket, as evidenced in irreversible pan-HER inhibitors like afatinib derivatives [3]. Additionally, the electron-withdrawing nature of bromine modulates the electron density of the indazole ring, influencing metabolic stability and bioavailability. The C6 amine further enhances versatility, enabling conjugation with other pharmacophores through amidation, reductive amination, or diazotization [5].
This compound serves as a pivotal building block for synthesizing complex bioactive molecules. Its utility is demonstrated in:
Table 2: Commercial Availability and Pricing as Synthetic Intermediate
Supplier | Purity | Quantity | Price | |
---|---|---|---|---|
TRC | - | 2 mg | $60 | |
American Custom Chemicals Corp. | 95.00% | 5 mg | $502.72 | [2] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: